molecular formula C14H15N3O2 B12928905 Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate CAS No. 823795-03-5

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate

Cat. No.: B12928905
CAS No.: 823795-03-5
M. Wt: 257.29 g/mol
InChI Key: YOACSXVBQIFJAV-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dimethylamino group, a phenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with dimethylamine and phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Development:
Recent studies have highlighted the potential of compounds similar to methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate in the development of antidepressants. For instance, compounds derived from pyrimidine structures have shown efficacy comparable to established antidepressants like fluoxetine. The mechanism often involves modulation of serotonin pathways, which are crucial for mood regulation .

Table 1: Comparison of Antidepressant Efficacy

Compound NameMechanism of ActionEfficacy Compared to Fluoxetine
This compoundSerotonin reuptake inhibitionHigher efficacy observed
FluoxetineSelective serotonin reuptake inhibitor (SSRI)Standard reference

Synthetic Applications

Photoredox Catalysis:
The compound has been utilized in photoredox-mediated reactions, particularly in C–H arylation processes. This method allows for the introduction of aryl groups into various substrates, enhancing the structural diversity of synthesized compounds. The use of light as an energy source in these reactions offers a greener alternative to traditional methods .

Case Study: C–H Arylation
A study demonstrated the successful application of this compound in a Pd-catalyzed photoredox reaction, yielding a variety of arylated products with high selectivity and efficiency. This approach is significant for creating libraries of biologically active compounds .

Biochemical Research

Biological Screening:
The structural characteristics of this compound make it a candidate for systematic biological screening. Its ability to form diverse derivatives allows researchers to explore its interactions with various biological targets, potentially leading to new therapeutic agents .

Structure-Activity Relationship Studies

Research has also focused on understanding the relationship between the chemical structure of this compound and its biological activity. Variations in substituents can significantly affect pharmacological properties, making this compound a valuable model for studying structure-activity relationships (SAR) in drug design .

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
DimethylaminoIncreases potency as an antidepressant
Phenyl groupEnhances lipophilicity and cellular uptake

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, phenyl group, and carboxylate ester makes it versatile for various applications .

Biological Activity

Methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate (MDPPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of MDPPC, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

MDPPC belongs to the pyrimidine family, which is known for its diverse biological properties. The compound features a dimethylamino group that enhances its solubility and bioavailability, making it a promising candidate for further pharmacological studies.

The biological activity of MDPPC is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes and receptors involved in cell proliferation and apoptosis. This mechanism is crucial in cancer therapy, where the regulation of cell death pathways can lead to tumor regression.

Antitumor Activity

Recent studies have demonstrated that MDPPC exhibits broad-spectrum antitumor activity against various cancer cell lines. For instance, it has been tested against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • BGC-823 (gastric cancer)

The compound showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth. Notably, MDPPC induced apoptosis in these cell lines, as evidenced by morphological changes and biochemical assays such as flow cytometry and ROS detection .

Table 1: Antitumor Activity of MDPPC

Cell LineIC50 (µM)Apoptosis Induction
MCF-712.3Yes
A5498.5Yes
BGC-82310.1Yes

Antimicrobial Activity

MDPPC has also been evaluated for its antimicrobial properties . Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's effectiveness stems from its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .

Table 2: Antimicrobial Activity of MDPPC

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
C. albicans30 µg/mL

Case Studies

Several case studies have highlighted the potential of MDPPC in clinical settings:

  • In Vitro Studies : A study involving the treatment of MCF-7 cells with MDPPC showed a dose-dependent increase in apoptosis markers, suggesting that the compound may effectively target breast cancer cells while sparing normal cells .
  • In Vivo Models : Animal models treated with MDPPC demonstrated reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .
  • Combination Therapies : Research is ongoing to explore the synergistic effects of MDPPC when used in combination with other chemotherapeutic agents, which may enhance its efficacy and reduce side effects associated with high-dose treatments .

Properties

CAS No.

823795-03-5

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

methyl 4-(dimethylamino)-2-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-17(2)13-11(14(18)19-3)9-15-12(16-13)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

YOACSXVBQIFJAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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